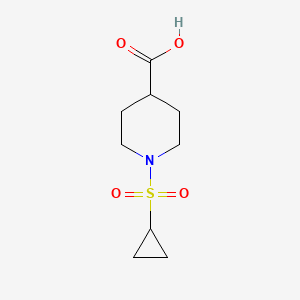
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid
Descripción general
Descripción
“1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1036738-97-2 . It has a molecular weight of 233.29 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO4S/c11-9(12)7-3-5-10(6-4-7)15(13,14)8-1-2-8/h7-8H,1-6H2,(H,11,12) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Catalysis and Synthesis
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid derivatives are utilized in various synthetic pathways. For instance, PPCA functionalized Fe3O4 nanoparticles have been used as a novel catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst is noted for its ease of recovery and reusability without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).
Biological Activities
Studies have also highlighted the significant biological activities of compounds derived from 1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid. Compounds like sulfonyl hydrazones with piperidine derivatives have been synthesized and assessed for their antioxidant capacity and anticholinesterase activity. For instance, certain derivatives displayed notable antioxidant activities in various assays, showing better activity than standard antioxidants in certain tests (Karaman et al., 2016).
Anticancer Potential
Piperidine-4-carboxylic acid derivatives have been synthesized and evaluated as potential anticancer agents. Some compounds in this class have shown promising results in in vitro tests against cancer cell lines, suggesting their potential in cancer treatment. However, these findings also underline the need for further in vivo studies to establish their therapeutic efficacy (Rehman et al., 2018).
Chemical Interaction and Characterization
The chemical structure and interaction of these compounds have been a subject of interest. For example, studies involving crystal and molecular structure analysis have provided insights into the binding modes and potential energy distribution of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Szafran et al., 2007).
Propiedades
IUPAC Name |
1-cyclopropylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)7-3-5-10(6-4-7)15(13,14)8-1-2-8/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAAORUZZVLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




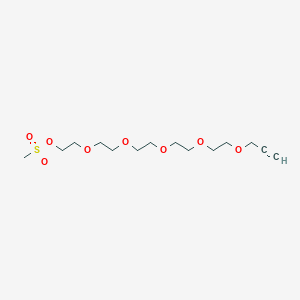
![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)

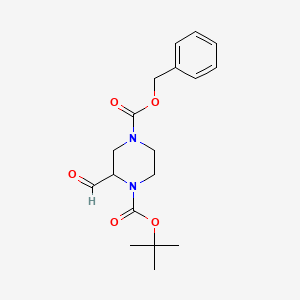


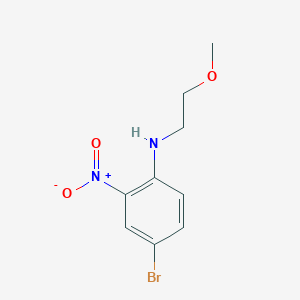
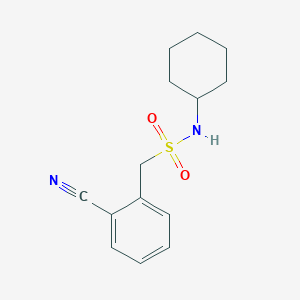



![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)